molecular formula C6H5BrN2O2 B1442420 5-(bromomethyl)-2-nitroPyridine CAS No. 448968-52-3

5-(bromomethyl)-2-nitroPyridine

Cat. No. B1442420
M. Wt: 217.02 g/mol
InChI Key: RWMMMFKJDQNPTR-UHFFFAOYSA-N
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Description

The compound “5-(bromomethyl)-2-nitroPyridine” would be a derivative of pyridine, which is a basic heterocyclic organic compound. It would have a bromomethyl group (-CH2Br) and a nitro group (-NO2) attached to the 5th and 2nd carbon of the pyridine ring, respectively .


Molecular Structure Analysis

The molecular structure of “5-(bromomethyl)-2-nitroPyridine” would be characterized by the presence of a pyridine ring, a bromomethyl group, and a nitro group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

As a bromomethyl and nitro-substituted pyridine, “5-(bromomethyl)-2-nitroPyridine” would be expected to undergo a variety of chemical reactions. The bromomethyl group could be a site of nucleophilic attack, while the nitro group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(bromomethyl)-2-nitroPyridine” would depend on its molecular structure. For example, its solubility would be influenced by the polar nitro group and the nonpolar bromomethyl group .

Scientific Research Applications

Synthesis and Production

5-(bromomethyl)-2-nitroPyridine is a compound primarily utilized in the synthesis of pharmaceutical and pesticide products. A notable application is its preparation from the corresponding amine via hydrogen peroxide oxidation in large-scale production. This synthesis process initially presented challenges such as low conversion, high impurity content, and lack of reproducibility. However, thorough process development and safety studies led to the establishment of robust reaction conditions and safety boundaries, enabling the large-scale, reproducible, and safe synthesis of 5-(bromomethyl)-2-nitroPyridine (Agosti et al., 2017).

Spectroscopy and Vibrational Studies

Extensive spectroscopic studies have been conducted on 5-(bromomethyl)-2-nitroPyridine, utilizing techniques like Fourier Transform Raman and Fourier Transform Infrared spectroscopy. These studies are aimed at understanding the compound's molecular structure and vibrational characteristics. Detailed interpretations of the infrared and Raman spectra of 5-(bromomethyl)-2-nitroPyridine have been reported, contributing significantly to the understanding of its physical and chemical properties (Sundaraganesan et al., 2005).

Safety And Hazards

As with any chemical compound, “5-(bromomethyl)-2-nitroPyridine” should be handled with care. The bromomethyl group could potentially make the compound a lachrymator (causing tearing), and the nitro group could make it explosive under certain conditions .

Future Directions

The future directions for research on “5-(bromomethyl)-2-nitroPyridine” would depend on its potential applications. For example, if it were found to have pharmaceutical activity, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-(bromomethyl)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMMFKJDQNPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304745
Record name 5-(Bromomethyl)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-2-nitroPyridine

CAS RN

448968-52-3
Record name 5-(Bromomethyl)-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448968-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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